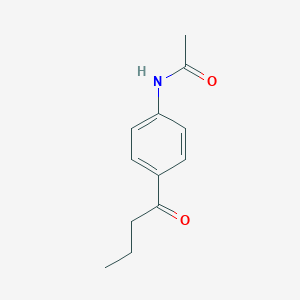

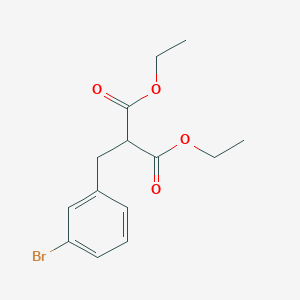

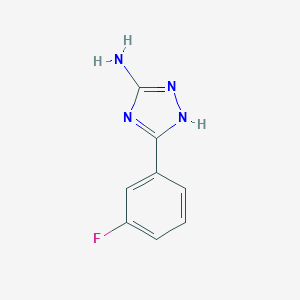

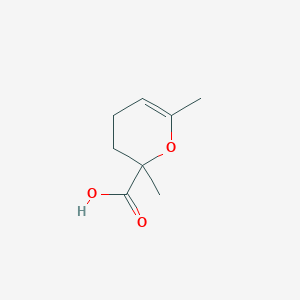

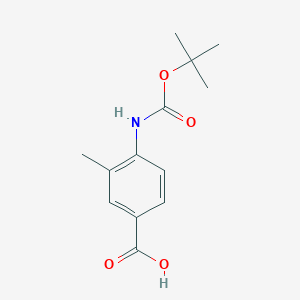

5-(3-Fluorophenyl)-4H-1,2,4-triazol-3-amine

カタログ番号 B175587

CAS番号:

502685-67-8

分子量: 178.17 g/mol

InChIキー: MDZOXXNHEDMHEZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a series of 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiols were synthesized and investigated . The chemical names of the compounds were given in accordance with the IUPAC nomenclature .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various physical-chemical methods of analysis . For example, the structure of 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol and its derivatives were confirmed .科学的研究の応用

-

Synthetic Cathinones in Forensic Toxicology

- Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS). They pose a significant threat to the health and lives of their users .

- The methods of application involve various online databases such as PubMed, Google Scholar, and databases of government agencies including those involved in early warning systems .

- The results of the study identified 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 .

-

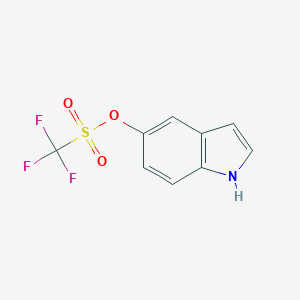

Biological Potential of Indole Derivatives

- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- The methods of application involve the synthesis of various scaffolds of indole for screening different pharmacological activities .

- The results of the study revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Development of New Antimicrobial Agents

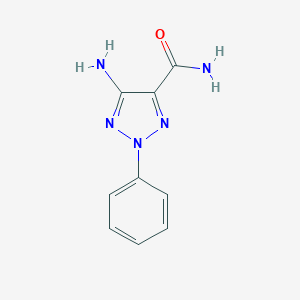

- The 1,2,4-triazole-5-thione core, with a 3-fluorophenyl moiety, is suggested as a possible scaffold for the further development of new antimicrobial agents .

- The methods of application involve the synthesis of new compounds using the 1,2,4-triazole-5-thione core, with a 3-fluorophenyl moiety .

- The results of the study suggest that these new compounds could have multiple mechanisms of action, which would be beneficial to the prevention of possible development of resistant forms .

-

Synthesis and Biological Evaluation of New Schiff Bases

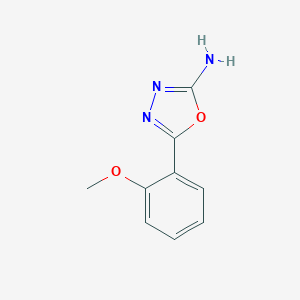

- This study focused on the synthesis and biological evaluation of new Schiff bases derived from 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .

- The methods of application involved obtaining new derivatives of the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reaction, with corresponding benzaldehydes with various substituents at position 4 .

- The results of the study showed that several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .

-

Anti-inflammatory Activities of Chalcones of Indole

- This study elaborated on the anti-inflammatory activities of chalcones of indole against carrageenan-induced edema in albino rats .

- The methods of application involved the synthesis of various scaffolds of indole for screening different pharmacological activities .

- The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

- Antiviral Activity

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- The methods of application involved the preparation of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .

- The results of the study showed that compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 µmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Safety And Hazards

特性

IUPAC Name |

5-(3-fluorophenyl)-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZOXXNHEDMHEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396139 |

Source

|

| Record name | 5-(3-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Fluorophenyl)-4H-1,2,4-triazol-3-amine | |

CAS RN |

502685-67-8 |

Source

|

| Record name | 5-(3-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Lead, bis(octadecanoato)dioxotri-

12578-12-0

2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid

199924-89-5

Lupinine

10248-30-3

![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B175527.png)